1-(2-Chloropropanoyl)pyrrolidine

Descripción general

Descripción

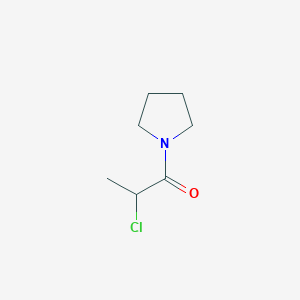

1-(2-Chloropropanoyl)pyrrolidine is a molecule composed of five atoms of carbon, two atoms of oxygen, one atom of nitrogen, and one atom of chlorine. It contains a total of 22 bonds, including 10 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 five-membered ring, 1 tertiary amide (aliphatic), and 1 Pyrrolidine .

Synthesis Analysis

Pyrrolidines can be synthesized from different cyclic or acyclic precursors . An alternative and practical route for the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a key intermediate for the synthesis of DPP-IV inhibitors, has been demonstrated, starting from less expensive and readily available L-proline .

Molecular Structure Analysis

The 1-(2-Chloropropanoyl)pyrrolidine molecule contains a total of 22 bond(s). There are 10 non-H bond(s), 1 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 1 five-membered ring(s), 1 tertiary amide(s) (aliphatic), and 1 Pyrrolidine(s) .

Chemical Reactions Analysis

Pyrrolidines, pyrrolidine-alkaloids, and pyrrolidine-based hybrid molecules are present in many natural products and pharmacologically important agents. Their key roles in pharmacotherapy make them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates .

Physical And Chemical Properties Analysis

The linear formula of 1-(2-Chloropropanoyl)pyrrolidine is C7H12ClNO . The molecular weight is 161.63 g/mol.

Aplicaciones Científicas De Investigación

Asymmetric Organocatalysis

The pyrrolidine ring, which is a core component of “1-(2-Chloropropanoyl)pyrrolidine”, is widely used in asymmetric organocatalysis. This application is crucial for the synthesis of chiral molecules, which are important in the development of pharmaceuticals. The pyrrolidine-based catalysts can drive reactions to produce one enantiomer preferentially over the other, which is vital for the efficacy and safety of drugs .

Synthesis of Bioactive Molecules

Pyrrolidine derivatives are key intermediates in the synthesis of bioactive molecules. They serve as building blocks for compounds with potential therapeutic applications. The introduction of the 2-chloropropanoyl moiety can influence the biological activity by affecting the molecule’s three-dimensional structure and its interaction with biological targets .

Drug Discovery

In drug discovery, the pyrrolidine scaffold is employed to create novel compounds with specific biological activities. The versatility of this ring system allows for the exploration of pharmacophore space, contributing to the stereochemistry of the molecule and enhancing its drug-like properties .

Ligand Design for Catalysis

“1-(2-Chloropropanoyl)pyrrolidine” can be used in the design of ligands for catalysis. These ligands can bind to metals and create complexes that catalyze various chemical reactions. The pyrrolidine ring’s ability to adopt different conformations can be exploited to fine-tune the catalytic activity .

Construction of Complex Molecular Architectures

The compound is also instrumental in the construction of complex molecular architectures. Its use in organic synthesis allows chemists to build intricate structures that are often found in natural products and pharmaceuticals .

Enantioselective Synthesis

Lastly, “1-(2-Chloropropanoyl)pyrrolidine” plays a role in enantioselective synthesis. It can be used to create chiral centers in molecules, which is a critical aspect of synthesizing enantiomerically pure substances. This is particularly important in the pharmaceutical industry, where the chirality of a drug can significantly impact its therapeutic effect .

Mecanismo De Acción

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases. The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Safety and Hazards

Safety data sheets suggest that 1-(2-Chloropropanoyl)pyrrolidine should be stored locked up and in a well-ventilated place. It should be kept away from heat, sparks, open flames, and hot surfaces. Protective gloves, clothing, eye protection, and face protection should be worn when handling this chemical .

Propiedades

IUPAC Name |

2-chloro-1-pyrrolidin-1-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClNO/c1-6(8)7(10)9-4-2-3-5-9/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGMQKFMNYCEBSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40390937 | |

| Record name | 1-(2-chloropropanoyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chloropropanoyl)pyrrolidine | |

CAS RN |

75115-52-5 | |

| Record name | 1-(2-chloropropanoyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

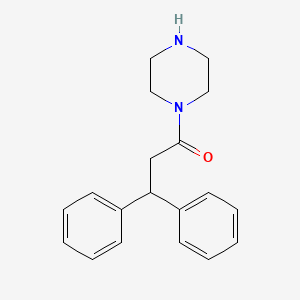

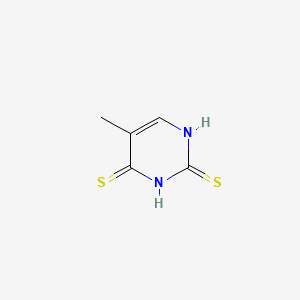

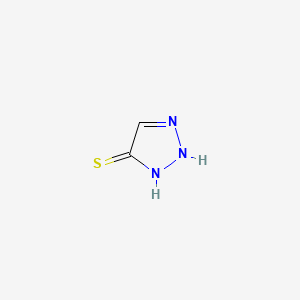

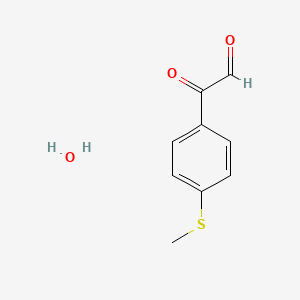

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2-Methoxyethoxy)ethoxy]propane](/img/structure/B1598550.png)